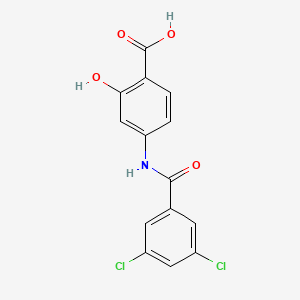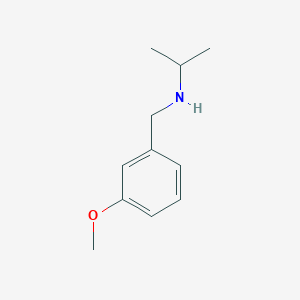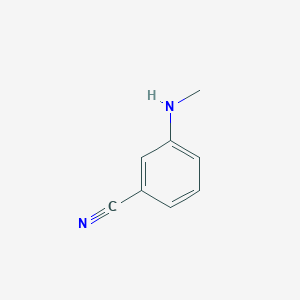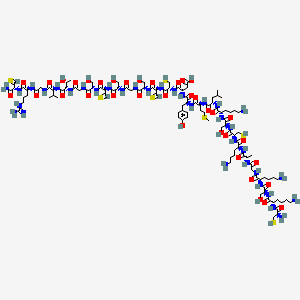
(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate
概要
説明
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is a polymer compound formed by the polymerization of (Z)-but-2-enedioic acid, chloroethene, and ethenyl acetate. This compound is known for its unique chemical properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate involves the polymerization of the three monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired polymer. The polymerization process can be initiated using free radical initiators or other catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups in the polymer chain are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the polymer chain.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is used as a model compound to study polymerization reactions and the properties of polymers. Researchers investigate its behavior under various conditions to understand the fundamental principles of polymer chemistry.
Biology
In biology, this polymer is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable structures make it suitable for medical applications.
Medicine
In medicine, (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is explored for its potential use in creating medical devices and implants. Its unique properties allow for the development of materials that can interact with biological tissues without causing adverse reactions.
Industry
In industry, this polymer is used in the production of coatings, adhesives, and sealants. Its chemical stability and versatility make it an essential component in various industrial products.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate involves its interaction with other molecules and materials. The polymer’s structure allows it to form strong bonds with other substances, enhancing its adhesive and coating properties. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
類似化合物との比較
Similar Compounds
Polyvinyl chloride (PVC): A polymer of chloroethene, known for its use in pipes and construction materials.
Polyvinyl acetate (PVA): A polymer of ethenyl acetate, commonly used in adhesives and coatings.
Maleic anhydride copolymers: Polymers that include maleic anhydride, similar to (Z)-but-2-enedioic acid in structure and reactivity.
Uniqueness
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is unique due to its combination of monomers, which imparts specific properties not found in other polymers. Its ability to undergo various chemical reactions and its versatility in different applications make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.C4H6O2.C2H3Cl/c5-3(6)1-2-4(7)8;1-3-6-4(2)5;1-2-3/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;2H,1H2/b2-1-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFPVACZAZLCCM-UAIGNFCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CCl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC=C.C=CCl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-09-8 | |
| Record name | VMCH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)






![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)


